(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Descripción general

Descripción

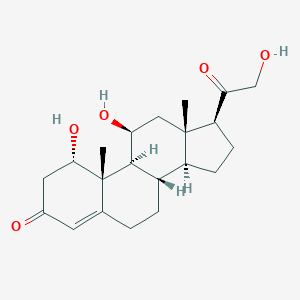

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly referred to as AHMP, is an amino acid derivative that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. AHMP has been studied for its ability to act as a chiral catalyst in various chemical reactions, as well as its potential use as a drug delivery agent. In addition, AHMP has been studied for its biochemical and physiological effects on cells and organisms, as well as its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Biological and Physiological Properties

- The tropical plants Garcinia cambogia and Hibiscus subdariffa produce HCA, with the absolute configurations being (2S,3S) and (2S,3R), respectively. Particularly, (2S,3R)-HCA has been noted to inhibit pancreatic α-amylase and intestinal α-glucosidase, leading to a reduction in carbohydrate metabolism. The study also highlights the limited availability of HCA due to the restricted habitat of its source plants and the challenges in stereoselective organic synthesis. Interestingly, certain bacterial strains have been found to produce trace amounts of (2S,3R)-HCA, presenting a potential alternative source for natural HCA (Yamada, Hida, & Yamada, 2007).

Chemical Synthesis and Applications

- HCA, including its variant (2S,3R), has significant implications in the field of chemical synthesis. The molecular structures and biological properties of HCA have been utilized in various synthetic applications, aiding in the development of new molecular entities and aiding in pharmaceutical research (Kiss, Kardos, Vass, & Fülöp, 2018).

Role in Cosmetic and Dermatological Formulations

- Hydroxy acids, including variants like (2S,3R)-HCA, are extensively used in cosmetic and therapeutic formulations due to their various beneficial effects on the skin. Their role in treating conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis has been extensively studied. The review also discusses the importance of understanding the biological mechanism of action of these compounds for their effective application in dermatology (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Properties and Health Applications

- Hydroxycinnamic acids (HCAs), a category to which (2S,3R)-HCA belongs, possess significant biological properties, including antioxidant activity. These compounds have been the subject of various structure-activity relationship studies, helping in the generation of more potent antioxidant molecules, which are crucial for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Pharmacological Effects and Therapeutic Research

- Chlorogenic Acid (CGA), structurally related to (2S,3R)-HCA, showcases a broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. Studies suggest that CGA and its related compounds like (2S,3R)-HCA could play crucial roles in modulating lipid and glucose metabolism, offering potential treatment pathways for conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is S-ribosylhomocysteine lyase , an enzyme found in Bacillus subtilis . This enzyme plays a crucial role in the metabolic pathways of these organisms.

Mode of Action

This interaction could lead to changes in the metabolic processes within the organism .

Pharmacokinetics

As such, its bioavailability, half-life, and route of elimination are currently unknown .

Result of Action

Given its target, it may influence the metabolism of the organism, potentially leading to changes in growth or survival .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures, such as amino acids and hydroxy acids, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can involve hydrogen bonding, electrostatic interactions, and covalent bonding, among others .

Cellular Effects

Similar compounds are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in animal models .

Metabolic Pathways

Given its structure, it is plausible that it could be involved in pathways related to amino acid or fatty acid metabolism .

Propiedades

IUPAC Name |

2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316786 | |

| Record name | 3-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6645-45-0, 10148-71-7 | |

| Record name | 3-Hydroxyleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6645-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC524546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-hydroxy-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)